(6-甲酰基吡啶-2-基)硼酸

描述

“(6-Formylpyridin-2-yl)boronic acid” is a chemical compound . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is also a useful reagent for the preparation of bioactive small molecules .

Synthesis Analysis

The synthesis of boronic acids like “(6-Formylpyridin-2-yl)boronic acid” often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . Another method involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .

Molecular Structure Analysis

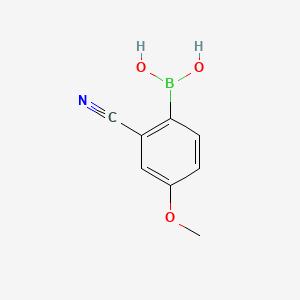

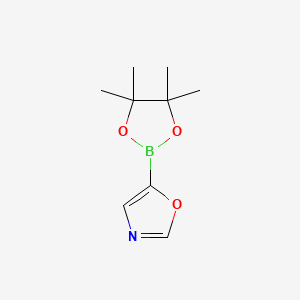

The molecular formula of “(6-Formylpyridin-2-yl)boronic acid” is C6H6BNO3 . Its average mass is 150.928 Da and its monoisotopic mass is 151.044067 Da .

Chemical Reactions Analysis

Boronic acids, including “(6-Formylpyridin-2-yl)boronic acid”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions lead to their utility in various sensing applications . Protodeboronation of boronic esters is a key transformation in the functionalization of alkyl boronic esters .

科学研究应用

Suzuki–Miyaura Coupling

(SM Coupling):(6-Formylpyridin-2-yl)boronic acid: is a valuable reagent in Suzuki–Miyaura cross-coupling reactions. This powerful method allows the formation of carbon–carbon bonds by combining chemically differentiated fragments. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. These reagents facilitate the construction of complex molecules. Specifically, (6-Formylpyridin-2-yl)boronic acid serves as an excellent boron source for this transformative coupling process .

Metal-Catalyzed Processes

(Suzuki–Miyaura Reaction): As mentioned earlier, (6-Formylpyridin-2-yl)boronic acid is a stable and non-toxic group. It finds extensive use in metal-catalyzed processes, including the Suzuki–Miyaura reaction. This reaction enables the synthesis of biologically active compounds, pharmaceutical intermediates, and functional materials. The versatility of boronic acids in this context makes them indispensable in modern organic synthesis .

Acid Catalysis

(Hydroboration): Boronic acids, including (6-Formylpyridin-2-yl)boronic acid, participate in acid-catalyzed reactions. One notable example is hydroboration, where boronic acids react with alkenes or alkynes in the presence of acid catalysts. This process leads to the formation of boron-containing compounds, which have applications in drug discovery, materials science, and agrochemicals .

Asymmetric Synthesis of Amino Acids

(Chiral Boronic Acids): Chiral boronic acids derived from (6-Formylpyridin-2-yl)boronic acid play a pivotal role in asymmetric synthesis. These compounds serve as versatile building blocks for creating enantiomerically pure amino acids. Their application extends to the preparation of pharmaceuticals, natural products, and fine chemicals .

Sensing Applications

(Boronic Acid-Based Sensors): Boronic acids interact with diols and strong Lewis bases (such as fluoride or cyanide anions). This property makes them valuable in various sensing applications. These can be homogeneous assays or heterogeneous detection methods. Researchers utilize boronic acids at the interface of sensing materials or within bulk samples. Their ability to recognize specific analytes, such as sugars or nucleotides, makes them essential in biosensors and environmental monitoring .

Bioactive Small Molecules

(Preparation of Bioactive Compounds): (6-Formylpyridin-2-yl)boronic acid serves as a useful reagent for preparing bioactive small molecules. Researchers leverage its stability and ease of synthesis to create compounds with potential therapeutic applications. These molecules may target specific biological pathways, receptors, or enzymes, contributing to drug discovery efforts .

作用机制

Target of Action

Boronic acids, including this compound, are generally used as reagents in organic synthesis . They are often involved in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling .

Mode of Action

(6-Formylpyridin-2-yl)boronic acid, like other boronic acids, participates in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The boronic acid acts as a nucleophile, transferring its organic group to the palladium complex in a process known as transmetalation .

Biochemical Pathways

The compound’s role in the suzuki-miyaura cross-coupling reaction suggests it could be used to synthesize a variety of bioactive molecules . These molecules could then interact with various biochemical pathways, depending on their structure and function.

Result of Action

It’s worth noting that the compound’s primary use is in the synthesis of other molecules . The effects of these molecules would depend on their specific structures and functions.

Action Environment

The action of (6-Formylpyridin-2-yl)boronic acid, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, can be influenced by various environmental factors. These include the presence of a suitable palladium catalyst, the choice of base, and the reaction conditions such as temperature and solvent . These factors can significantly affect the reaction’s efficiency and the yield of the desired product .

安全和危害

The safety data sheet for similar boronic acids suggests that they may cause skin irritation, serious eye irritation, and respiratory irritation . They should be handled with care, using protective gloves, clothing, and eye/face protection . They should be used only in well-ventilated areas or outdoors .

未来方向

Boronic acids, including “(6-Formylpyridin-2-yl)boronic acid”, are increasingly utilized in diverse areas of research . They are used in various sensing applications, protein manipulation, cell labeling, electrophoresis of glycated molecules, and in polymers for the controlled release of insulin . They are also employed as building materials for microparticles for analytical methods .

属性

IUPAC Name |

(6-formylpyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO3/c9-4-5-2-1-3-6(8-5)7(10)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXILAYGCHAABTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694462 | |

| Record name | (6-Formylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Formylpyridin-2-yl)boronic acid | |

CAS RN |

1310384-00-9 | |

| Record name | B-(6-Formyl-2-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Formylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B580509.png)

![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B580517.png)

![Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate](/img/structure/B580525.png)